molecular formula C19H15Br2NO4S B10873648 Ethyl 2-amino-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate

Ethyl 2-amino-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate

Cat. No.: B10873648
M. Wt: 513.2 g/mol
InChI Key: WLMZUCVJDIRKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • This compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
    • Major products formed depend on the specific reaction conditions and the functional groups involved.
  • Scientific Research Applications

      Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

      Biology: Investigating its effects on cellular processes, such as oxidative stress and enzyme inhibition.

      Industry: May serve as an intermediate in the synthesis of other compounds.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • It may interact with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    • Ethyl 2-amino-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate’s uniqueness lies in its specific substitution pattern and fused ring system.
    • Similar compounds include other pyrazoline derivatives, such as those with different substituents on the benzothiophene ring.

    Properties

    Molecular Formula

    C19H15Br2NO4S

    Molecular Weight

    513.2 g/mol

    IUPAC Name

    ethyl 2-amino-6-bromo-7-[2-(4-bromophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate

    InChI

    InChI=1S/C19H15Br2NO4S/c1-2-25-19(24)15-12-7-8-13(21)16(17(12)27-18(15)22)26-9-14(23)10-3-5-11(20)6-4-10/h3-8H,2,9,22H2,1H3

    InChI Key

    WLMZUCVJDIRKJJ-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(SC2=C1C=CC(=C2OCC(=O)C3=CC=C(C=C3)Br)Br)N

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.